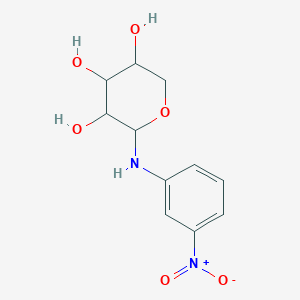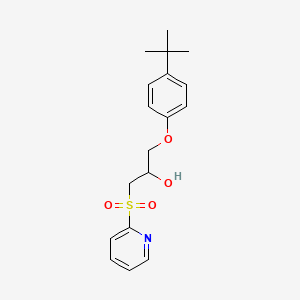
N-(3-nitrophenyl)-beta-D-xylopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-beta-D-xylopyranosylamine, also known as NPX, is a chemical compound that belongs to the class of glycosidase inhibitors. It is commonly used in scientific research for its ability to inhibit the activity of glycosidase enzymes, which are involved in the breakdown of complex carbohydrates in the body.
Mecanismo De Acción
N-(3-nitrophenyl)-beta-D-xylopyranosylamine inhibits the activity of glycosidase enzymes by binding to the active site of the enzyme, preventing it from breaking down complex carbohydrates. This leads to an accumulation of complex carbohydrates in the body, which can have various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-nitrophenyl)-beta-D-xylopyranosylamine depend on the specific glycosidase enzyme that is inhibited. For example, inhibition of the glycosidase enzyme α-glucosidase can lead to a reduction in blood glucose levels, making N-(3-nitrophenyl)-beta-D-xylopyranosylamine a potential treatment for diabetes. Inhibition of other glycosidase enzymes can have different effects, such as reducing the growth of cancer cells or inhibiting viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-nitrophenyl)-beta-D-xylopyranosylamine in lab experiments is its specificity for glycosidase enzymes. This allows researchers to selectively inhibit specific enzymes and study their biological effects. However, N-(3-nitrophenyl)-beta-D-xylopyranosylamine has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(3-nitrophenyl)-beta-D-xylopyranosylamine. One area of research is the development of new drugs and therapies based on the inhibition of specific glycosidase enzymes. Another area of research is the development of new synthesis methods for N-(3-nitrophenyl)-beta-D-xylopyranosylamine that improve its yield and solubility. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-nitrophenyl)-beta-D-xylopyranosylamine and its potential applications in various diseases and conditions.
Conclusion:
In conclusion, N-(3-nitrophenyl)-beta-D-xylopyranosylamine is a glycosidase inhibitor that is widely used in scientific research. Its ability to selectively inhibit specific glycosidase enzymes makes it a valuable tool for studying the role of these enzymes in various biological processes. While N-(3-nitrophenyl)-beta-D-xylopyranosylamine has some limitations, its potential applications in the development of new drugs and therapies make it an important area of research for the future.
Métodos De Síntesis
The synthesis of N-(3-nitrophenyl)-beta-D-xylopyranosylamine involves the reaction of 3-nitrophenyl-β-D-xylopyranoside with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with acetic anhydride to form N-(3-nitrophenyl)-beta-D-xylopyranosylamine. The yield of the synthesis process is typically around 50%.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-beta-D-xylopyranosylamine is widely used in scientific research as a glycosidase inhibitor. It is commonly used to study the role of glycosidase enzymes in various biological processes, such as the breakdown of complex carbohydrates in the body. N-(3-nitrophenyl)-beta-D-xylopyranosylamine is also used in the development of new drugs and therapies for diseases such as cancer, diabetes, and viral infections.
Propiedades
IUPAC Name |
2-(3-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBXOWFOCKWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC(=CC=C2)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitrophenyl)amino]oxane-3,4,5-triol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4967304.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)
![methyl 4-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoate](/img/structure/B4967364.png)